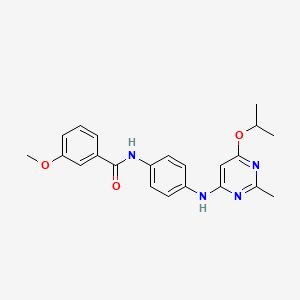
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, which is a key regulator of mitotic progression. MLN8054 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Scientific Research Applications
Overview of Research Applications
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, a compound with potential pharmacological significance, has been the subject of various scientific studies. These investigations encompass its role and efficacy across different biological and chemical domains. Below, we present detailed insights into its scientific applications, excluding information related to drug dosage, use, and side effects, as per the requirements.
Pharmacokinetic Properties and Clinical Use
The pharmacokinetic properties and clinical applications of compounds structurally related or analogous to this compound have been extensively reviewed. For example, studies on α-Methyl-p-tyrosine, a compound with a mechanism of action that may share similarities with this compound, highlight its role in inhibiting catecholamine synthesis and its efficacy in controlling hypertensive episodes in phaeochromocytoma (Brogden, Heel, Speight, & Avery, 1981).
Molecular Mechanisms and Therapeutic Potential
Exploratory research delves into the molecular mechanisms and therapeutic potentials of compounds, providing a foundation for understanding how this compound might interact at the biochemical level. Thymol, for instance, demonstrates various pharmacological properties, including anti-inflammatory, analgesic, and antispasmodic activities, which could mirror the effects of this compound in certain contexts (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).
Environmental Impact and Removal Techniques
The environmental persistence and removal strategies for pharmaceutical pollutants, including those structurally related to this compound, have been a significant area of research. Techniques such as advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants from aqueous solutions, offering insights into potential environmental management strategies for related compounds (Prasannamedha & Kumar, 2020).
Phthalate Exposure and Children's Health
Research on phthalate exposure, which may share some toxicological pathways with this compound, underscores the importance of understanding the health impacts of chemical exposure in children. Studies suggest that certain phthalates may perturb normal development and increase the risk of allergic diseases, emphasizing the need for vigilance regarding environmental and dietary exposures to various chemicals (Braun, Sathyanarayana, & Hauser, 2013).
properties
IUPAC Name |
3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZTXEUQMLEBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


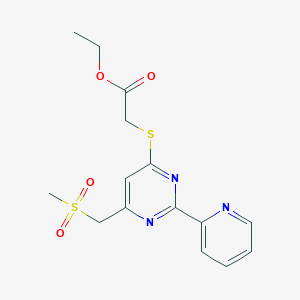
![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
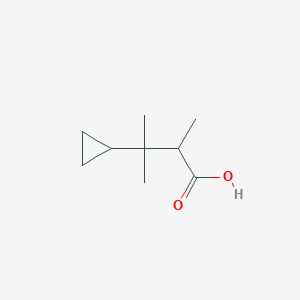
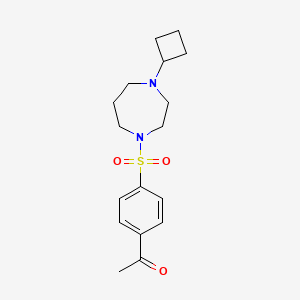
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)
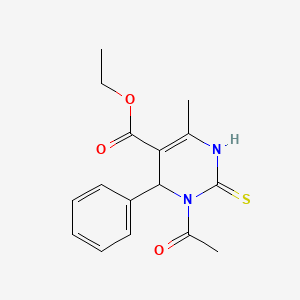
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)